molecular formula C13H8Cl3NO3S B1246491 n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide

n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide

Cat. No.: B1246491
M. Wt: 364.6 g/mol
InChI Key: DHKRVOSGULPXFM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide involves specific synthetic routes and reaction conditions. Detailed experimental procedures and outcomes are documented in various sources. Industrial production methods typically involve large-scale synthesis techniques, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are well-documented, and the major products formed from these reactions are of significant interest in research.

Scientific Research Applications

Mechanism of Action

The mechanism by which n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide exerts its effects involves specific molecular targets and pathways.

Comparison with Similar Compounds

n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and properties. The comparison helps in understanding the distinct features and potential advantages of this compound.

Properties

Molecular Formula

C13H8Cl3NO3S

Molecular Weight

364.6 g/mol

IUPAC Name

2,4-dichloro-N-(4-chlorophenyl)sulfonylbenzamide

InChI

InChI=1S/C13H8Cl3NO3S/c14-8-1-4-10(5-2-8)21(19,20)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18)

InChI Key

DHKRVOSGULPXFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl

Synonyms

LY 33169
LY-33169
LY33169
N-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-chlorophenylsulfonamide (0.1 mol; 19.0 g) and 2,4-dichlorobenzoyl chloride (0.12 mol; 16.8 mL); the title compound was prepared essentially as described in Example 110.
Quantity
19 g
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reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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reactant
Reaction Step One
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